Thiodicarb

説明

This compound appears as colorless to pale tan crystals. Non corrosive. Used as an insecticide.

This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

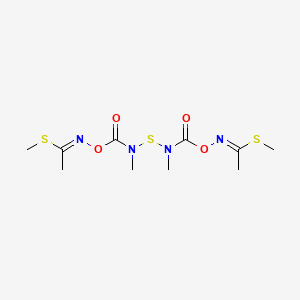

Structure

2D Structure

特性

IUPAC Name |

methyl N-[methyl-[methyl-(1-methylsulfanylethylideneamino)oxycarbonylamino]sulfanylcarbamoyl]oxyethanimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4S3/c1-7(19-5)11-17-9(15)13(3)21-14(4)10(16)18-12-8(2)20-6/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOTVMNBCQVZKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | THIODICARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032578 | |

| Record name | Thiodicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiodicarb appears as colorless to pale tan crystals. Non corrosive. Used as an insecticide., Colorless or white to light tan solid; Odorless or a mild sulfur odor; [HSDB] Powder; [MSDSonline] | |

| Record name | THIODICARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiodicarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 19.1 mg/L at 25 °C, In dichloromethane 200-300, acetone 5.33, toluene 0.92, ethanol 0.97 (all in g/L, 25 °C), Solubility at 25 °C (weight %): acetone 0.8; dichloromethane 15.0; methanol 0.5; xylene 0.3 | |

| Details | Crop Protection Handbook Volume 100, Meister Media Worldwide, Willoughby, OH 2014, p. 572 | |

| Record name | Thiodicarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 g/cu cm at 20 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-512 | |

| Record name | Thiodicarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00007 [mmHg], 4.3X10-5 mm Hg at 20 °C | |

| Details | US EPA; Reregistration Eligibility Decision (RED) Thiodicarb (59669-26-0) CASE 2675. EPA 738-R-98-022. Available from as of Jan 30, 2017: https://www.epa.gov/pesticides | |

| Record name | Thiodicarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | US EPA; Reregistration Eligibility Decision (RED) Thiodicarb (59669-26-0) CASE 2675. EPA 738-R-98-022. Available from as of Jan 30, 2017: https://www.epa.gov/pesticides | |

| Record name | Thiodicarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White to light tan crystalline powder (solid), Colorless to light tan crystals | |

CAS No. |

59669-26-0 | |

| Record name | THIODICARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiodicarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59669-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiodicarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059669260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl N,N'-[thiobis[(methylimino)carbonyloxy]]bis(thioimidoacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIODICARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6S32206KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiodicarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

172.6 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Thiodicarb. 59669-26-0. (2008-2010 | |

| Record name | Thiodicarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Thiodicarb: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodicarb is a carbamate insecticide characterized by its efficacy against a broad spectrum of lepidopteran pests.[1] As an oxime carbamate, it functions primarily as a stomach poison with some contact activity.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its molecular structure, and detailed methodologies for its analysis.

Chemical Structure and Identification

This compound is chemically known as dimethyl N,N'-[thiobis[(methylimino)carbonyloxy]]bis[ethanimidothioate].[3][4] Its structure consists of two methomyl molecules linked by a sulfur atom.

DOT Script for Chemical Structure of this compound

Caption: Chemical structure of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | methyl N-[methyl-[methyl-(1-methylsulfanylethylideneamino)oxycarbonylamino]sulfanylcarbamoyl]oxyethanimidothioate | |

| CAS Number | 59669-26-0 | |

| Molecular Formula | C10H18N4O4S3 | |

| Molecular Weight | 354.47 g/mol | |

| Physical State | White to light tan crystalline powder | |

| Odor | Slightly sulfurous | |

| Melting Point | 158 - 174 °C | |

| Boiling Point | Decomposes before boiling | |

| Water Solubility | 19.1 - 35 mg/L at 20-25 °C | |

| Vapor Pressure | 4.2754 x 10^-2 - 5.7 x 10^-3 Pa at 20 °C | |

| Octanol-Water Partition Coefficient (log Kow) | 1.62 | |

| Density | 1.44 g/cm³ at 20 °C |

Mode of Action: Acetylcholinesterase Inhibition

This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine at the synaptic cleft, resulting in overstimulation of nerve endings, paralysis, and ultimately, the death of the insect.

DOT Script for this compound's Mode of Action

Caption: Inhibition of acetylcholinesterase by this compound.

Metabolic Pathway

In biological systems, this compound is rapidly metabolized. The initial and primary metabolic step is the cleavage of the N-S bond, which results in the formation of methomyl. Methomyl, also a carbamate insecticide, is then further degraded into smaller, less toxic molecules such as acetonitrile and carbon dioxide.

DOT Script for this compound's Metabolic Pathway

Caption: Metabolic degradation pathway of this compound.

Experimental Protocols

Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in technical products and formulations.

-

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm i.d.).

-

-

Reagents:

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

This compound analytical standard.

-

Internal standard (e.g., dimethyl phthalate).

-

-

Chromatographic Conditions:

-

Mobile Phase: Methanol/water mixture. The exact ratio should be optimized to achieve good separation.

-

Detection Wavelength: 232 nm or 254 nm.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Injection Volume: 10 - 20 µL.

-

-

Procedure:

-

Standard Preparation: Accurately weigh a known amount of this compound analytical standard and the internal standard to prepare a stock solution in methanol. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh a portion of the technical product or formulation expected to contain a known amount of this compound. Dissolve the sample in methanol, add the internal standard, and dilute to a known volume.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peaks based on retention times. Calculate the concentration of this compound in the sample by comparing the peak area ratio of this compound to the internal standard with the calibration curve generated from the working standards.

-

Residue Analysis in Environmental and Biological Samples by UPLC-MS/MS

This method is highly sensitive and selective for the determination of this compound and its primary metabolite, methomyl, in complex matrices such as cotton leaves and seeds.

-

Instrumentation:

-

Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS) with an electrospray ionization (ESI) source.

-

-

Reagents:

-

Acetonitrile (pesticide residue grade).

-

Water (LC-MS grade).

-

Solid-phase extraction (SPE) cartridges (e.g., Pesti-Carb/NH2) for sample cleanup.

-

-

Procedure:

-

Extraction: Homogenize the sample and extract with acetonitrile.

-

Cleanup: Pass the extract through a conditioned SPE cartridge to remove interfering matrix components.

-

Analysis: Analyze the cleaned extract by UPLC-MS/MS. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for selective and sensitive detection of this compound and methomyl.

-

Acetylcholinesterase Inhibition Assay

This in vitro assay is used to determine the inhibitory potential of this compound on AChE activity.

-

Materials:

-

Acetylcholinesterase (e.g., from electric eel).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer (pH 8.0).

-

96-well microplate and a microplate reader.

-

-

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Add the AChE solution to the wells of the microplate.

-

Add different concentrations of this compound to the wells and incubate.

-

Initiate the reaction by adding a mixture of ATCI and DTNB.

-

Measure the absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition caused by this compound at each concentration and determine the IC50 value.

-

DOT Script for a General Analytical Workflow

Caption: Generalized workflow for the analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and analytical methodologies for the insecticide this compound. The provided data and protocols are intended to be a valuable resource for researchers, scientists, and professionals in the fields of drug development, environmental science, and agriculture. The detailed information and visual representations aim to facilitate a deeper understanding of this important compound.

References

The Insecticide Thiodicarb: A Comprehensive Technical Guide

Introduction

Thiodicarb is a broad-spectrum carbamate insecticide renowned for its efficacy against a wide range of chewing pests, particularly Lepidoptera larvae such as armyworms and bollworms.[1] First registered in 1984, it has been utilized in agriculture to protect crops like cotton, sweet corn, and soybeans.[2][3] As an oxime carbamate, this compound exhibits both contact and stomach action, functioning as a cholinesterase inhibitor to disrupt the nervous system of target insects.[1][4] This technical guide provides an in-depth overview of the history, development, chemical properties, mode of action, synthesis, metabolism, environmental fate, and toxicological profile of this compound, intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical and Physical Properties

This compound is a white crystalline powder with a slight sulfurous odor. Its chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3,7,9,13-tetramethyl-5,11-dioxa-2,8,14-trithia-4,7,9,12-tetra-azapentadeca-3,12-diene-6,10-dione | |

| CAS Registry Number | 59669-26-0 | |

| Molecular Formula | C₁₀H₁₈N₄O₄S₃ | |

| Molecular Weight | 354.47 g/mol | |

| Melting Point | 173-174 °C | |

| Vapor Pressure | 4.3 x 10⁻⁵ mm Hg at 20 °C | |

| Water Solubility | 23.5 mg/L | |

| Log Kow | 1.5 | |

| Henry's Law Constant | 1.1 x 10⁻⁶ atm·m³/mol |

Mode of Action: Acetylcholinesterase Inhibition

This compound's insecticidal activity stems from its role as a reversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by this compound leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of acetylcholine receptors, causing hyperexcitation of the nervous system, followed by paralysis and ultimately, the death of the insect. The carbamate group of this compound binds to the serine hydroxyl group in the active site of AChE, forming a carbamoylated enzyme. This carbamoylated enzyme is more stable than the acetylated enzyme formed during normal ACh hydrolysis, but it is still subject to slow hydrolysis, which allows for the eventual regeneration of the enzyme. This reversibility distinguishes carbamate insecticides from organophosphates, which cause irreversible phosphorylation of AChE.

Synthesis of this compound

The commercial synthesis of this compound typically involves the reaction of methomyl with sulfur dichloride. A common method is outlined below.

Experimental Protocol: Synthesis of this compound

-

Preparation of Methomyl Solution: Dissolve methomyl in a suitable solvent, such as pyridine, in a mass ratio of approximately 1:3 to 1:5 (methomyl:solvent).

-

Preparation of Catalyst Solution: In a separate vessel, dissolve a catalyst, such as 18-crown-6, in the same solvent.

-

Initial Reaction: Under a closed and inert atmosphere, cool the catalyst solution to a temperature between -5°C and 5°C. Slowly add a portion of sulfur dichloride dropwise to the cooled catalyst solution.

-

Main Reaction: Gradually warm the reaction mixture to 15-25°C while simultaneously adding the remaining sulfur dichloride and the methomyl solution dropwise over a period of 4 to 6 hours.

-

Heat Preservation: After the addition is complete, maintain the reaction mixture at 15-25°C for an additional 4 to 6 hours to ensure the reaction goes to completion.

-

Quenching and Isolation: Quench the reaction by adding methanol while keeping the temperature below 30°C. The this compound product will precipitate out of the solution.

-

Purification: Filter the solid product and dry it to obtain purified this compound.

Metabolism and Environmental Fate

This compound undergoes relatively rapid degradation in the environment and in biological systems.

Metabolism in Animals

In animals, this compound is rapidly metabolized in the stomach to its primary and more toxic metabolite, methomyl. Further metabolism of methomyl leads to the formation of methomyl oxime, which is then converted to acetonitrile and carbon dioxide. These major terminal metabolites are primarily eliminated through respiration and urination. A small fraction of acetonitrile can be further metabolized to acetamide.

Metabolism in Plants

The metabolic pathway of this compound in plants is similar to that in animals, with the initial conversion to methomyl. This is followed by degradation to methomyl oxime, acetonitrile, and carbon dioxide, which are then volatilized from the plant.

Environmental Fate

This compound degrades rapidly in both soil and aquatic environments, with its environmental fate being largely governed by the degradation to methomyl.

-

Soil: The aerobic soil metabolism of this compound is rapid, with a reported half-life of approximately 1.5 to 4 days. In sandy loam soil, the half-life of total this compound (this compound and methomyl) was found to be between 5.90 and 8.29 days. This compound has moderate mobility in soil.

-

Water: In aquatic environments, this compound degrades rapidly to methomyl, with an aerobic aquatic metabolism half-life of less than one day. Hydrolysis is pH-dependent, with faster degradation under alkaline conditions. The aqueous photolysis half-life is approximately 8 days.

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol outlines the general procedure for assessing the transformation of this compound in soil under aerobic and anaerobic conditions.

-

Soil Selection and Preparation: Select and characterize at least one soil type (e.g., sandy loam) as per OECD guidelines. The soil should be sieved (2 mm) and the moisture content adjusted to 40-60% of its maximum water holding capacity.

-

Test Substance Application: Apply radiolabeled ([¹⁴C]) this compound to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a flow-through system or biometer flasks that allow for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds for up to 120 days.

-

Anaerobic: For anaerobic conditions, flood the soil with water after an initial aerobic phase and then maintain an anaerobic environment by purging with an inert gas (e.g., nitrogen).

-

-

Sampling and Analysis: At predetermined intervals, collect replicate soil samples.

-

Extraction: Extract the soil samples with appropriate solvents (e.g., acetonitrile/water) to separate the parent this compound and its transformation products.

-

Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its metabolites. The trapped volatiles are also analyzed for radioactivity.

-

Data Analysis: Determine the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied this compound and identify and quantify the major transformation products.

Toxicological Profile

The toxicity of this compound has been evaluated in various species. It is classified as moderately hazardous by the World Health Organization.

Acute Toxicity

| Species | Route | LD₅₀ / LC₅₀ | Reference |

| Rat (male) | Oral | 73 mg/kg | |

| Rat (female) | Oral | 79 mg/kg | |

| Rat | Dermal | >2000 mg/kg | |

| Rat | Inhalation (4h) | 0.1 - >2.0 mg/L | |

| Rabbit | Dermal | >2000 mg/kg | |

| Mouse | Oral | 73 - 79 mg/kg |

Chronic Toxicity and Other Endpoints

| Study Type | Species | NOAEL | LOAEL | Effects at LOAEL | Reference |

| 2-Year Chronic/Oncogenicity | Rat | 3.0 mg/kg/day | 10.0 mg/kg/day | Decreased body weight | |

| 2-Year Oncogenicity | Mouse | - | 10 mg/kg/day | Increased mortality | |

| 1-Year Chronic | Dog | - | 38.3 mg/kg/day | Hematological changes | |

| Developmental Toxicity | Rat | 1 mg/kg/day | 10 mg/kg/day | Maternal toxicity, delayed ossification, reduced fetal weight | |

| Two-Generation Reproduction | Rat | 1.5 mg/kg/day | 7.5 mg/kg/day | Decreased body weights and weight gains in parents and offspring |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This protocol provides a method for determining the acute oral toxicity (LD₅₀) of a substance.

-

Animal Selection and Acclimatization: Use healthy, young adult female rats. Acclimatize the animals to the laboratory conditions for at least 5 days.

-

Fasting: Fast the animals overnight prior to dosing.

-

Dosing: Administer the test substance (this compound) by oral gavage. The first animal receives a dose that is one step below the best preliminary estimate of the LD₅₀. Subsequent animals are dosed at intervals of at least 48 hours. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

-

Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all signs of toxicity and mortality.

-

Body Weight: Record the body weight of each animal shortly before the test substance is administered and then at least weekly.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

-

Data Analysis: Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.

Efficacy and Resistance

This compound is effective against a range of lepidopteran pests. However, as with many insecticides, resistance has been reported in some insect populations.

Efficacy

This compound has demonstrated high efficacy against various Spodoptera species. In one study, L1 and L2 larvae of S. cosmioides, S. eridania, and S. albula that survived on Bt soybean showed over 80% mortality when exposed to the field label dose of this compound (400 g/ha) or 50% of that dose.

Resistance

The primary mechanism of resistance to carbamate insecticides, including this compound, is through alterations in the target site, acetylcholinesterase, making it less sensitive to the inhibitor. Metabolic resistance, involving the enhanced detoxification of the insecticide by enzymes such as esterases and cytochrome P450s, is another common mechanism.

Analytical Methods

The analysis of this compound and its primary metabolite, methomyl, in various matrices is crucial for residue monitoring and environmental studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

Experimental Protocol: Analysis of this compound in Water by LC-MS/MS

-

Sample Preparation:

-

For surface water samples, perform solid-phase extraction (SPE) using an Oasis HLB cartridge.

-

Elute the analytes from the cartridge.

-

Dry the eluent under a stream of nitrogen and reconstitute the residue in methanol.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Use a suitable column, such as a C18 column, for chromatographic separation.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

-

-

Quantification:

-

Quantify this compound and methomyl by comparing the peak areas of the samples to those of known standards.

-

Use two MRM transitions for each analyte, one for quantification and one for confirmation.

-

-

Quality Control: The limit of quantification (LOQ) for this method is typically around 0.1 µg/L in water.

Conclusion

This compound has been a significant tool in insect pest management for several decades. Its mode of action as a reversible acetylcholinesterase inhibitor provides effective control against a range of lepidopteran pests. Understanding its chemical properties, synthesis, metabolism, and environmental fate is crucial for its safe and effective use. While resistance is a concern, ongoing research into resistance mechanisms and the development of integrated pest management strategies can help to prolong the utility of this important insecticide. This technical guide provides a comprehensive overview of the key scientific aspects of this compound for professionals in the field.

References

Thiodicarb (CAS Number: 59669-26-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodicarb, with the CAS number 59669-26-0, is a carbamate insecticide characterized by its broad-spectrum efficacy against various agricultural pests, particularly those from the Lepidoptera and Coleoptera orders.[1] It functions through both contact and stomach action, making it a versatile tool in integrated pest management strategies. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, mechanism of action, metabolic pathways, toxicological profile, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a white crystalline powder with a slight sulfurous odor.[2] It is stable in light and under ambient conditions but is susceptible to hydrolysis in alkaline environments.[2]

| Property | Value | Reference |

| Chemical Name | Dimethyl N,N'-[thiobis[(methylimino)carbonyloxy]]bis[ethanimidothioate] | [1] |

| CAS Number | 59669-26-0 | [1] |

| Molecular Formula | C₁₀H₁₈N₄O₄S₃ | |

| Molecular Weight | 354.5 g/mol | |

| Melting Point | 172.6 °C | |

| Water Solubility | 19.1 mg/L at 25 °C | |

| Log Kow | 1.62 | |

| Vapor Pressure | 7 x 10⁻⁵ mm Hg at 25 °C | |

| Density | 1.44 g/cm³ at 20 °C |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound causes an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by this compound.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

This compound standard

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

Prepare a 10 mM stock solution of ATCI in deionized water. This solution should be prepared fresh.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

-

-

Assay Setup (per well):

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of the DTNB solution.

-

Add 10 µL of the this compound dilution (or solvent for control).

-

Add 10 µL of the AChE solution.

-

Include a blank (all reagents except the enzyme) and a negative control (all reagents with solvent).

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Metabolic Pathways

This compound is extensively metabolized in animals, plants, and the environment. The primary metabolic event is the cleavage of the N-S bond to form its major metabolite, methomyl. Methomyl is subsequently hydrolyzed to methomyl oxime, which is further broken down into acetonitrile and carbon dioxide.

Experimental Protocol: Animal Metabolism Study (Rat)

This protocol describes a typical study to investigate the metabolism of this compound in rats.

Materials:

-

Radiolabeled ([¹⁴C]) this compound

-

Wistar rats

-

Metabolism cages equipped for the separate collection of urine, feces, and expired air

-

Scintillation counter

-

HPLC and/or GC-MS for metabolite identification

Procedure:

-

Dosing:

-

Acclimatize male and female Wistar rats to the metabolism cages for several days.

-

Administer a single oral dose of [¹⁴C]this compound to the rats. Include low-dose and high-dose groups.

-

-

Sample Collection:

-

Collect urine, feces, and expired air (trapping CO₂ and volatile organics) at regular intervals (e.g., 6, 12, 24, 48, 72, 96, 120, 144, and 168 hours) post-dosing.

-

At the end of the collection period, sacrifice the animals and collect various tissues (e.g., liver, kidney, muscle, fat) and the remaining carcass.

-

-

Sample Analysis:

-

Quantify the radioactivity in all collected samples (urine, feces, expired air traps, tissues, carcass) using a scintillation counter to determine the extent of absorption, distribution, and excretion.

-

Extract metabolites from urine, feces, and tissue samples using appropriate solvents.

-

Profile and identify the metabolites in the extracts using chromatographic techniques such as HPLC with radiometric detection and/or GC-MS.

-

-

Data Analysis:

-

Calculate the percentage of the administered dose recovered in urine, feces, expired air, and tissues.

-

Identify and quantify the major and minor metabolites in each matrix.

-

Propose a metabolic pathway based on the identified metabolites.

-

Toxicological Profile

This compound exhibits moderate to high acute toxicity depending on the route of exposure and the species.

Acute Toxicity Data:

| Species | Route | LD50 / LC50 | Reference |

| Rat (male) | Oral | 46.5 - 398 mg/kg | |

| Rat (female) | Oral | 39.1 - 558 mg/kg | |

| Rat | Inhalation (4h) | 0.52 - 2.34 mg/L | |

| Rabbit | Dermal | >2000 mg/kg | |

| Honey Bee (Apis mellifera) | Contact | >25 µ g/bee | |

| Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | >200 g/L (for a formulated product) | |

| Daphnia magna | 48h EC50 | Not specified, but considered highly toxic to aquatic invertebrates |

Environmental Fate

This compound degrades relatively quickly in the environment, with its fate being significantly influenced by factors such as pH, sunlight, and microbial activity.

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

This protocol outlines a study to determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Sterile aqueous buffer solutions at pH 4, 7, and 9

-

Constant temperature incubator/water bath

-

Analytical instrumentation (e.g., HPLC) for quantifying this compound

Procedure:

-

Preliminary Test:

-

Prepare solutions of this compound in the pH 4, 7, and 9 buffers. The concentration should not exceed half of its water solubility.

-

Incubate the solutions in the dark at a constant temperature (e.g., 50 °C) for 5 days.

-

Analyze samples at the beginning and end of the incubation period to estimate the rate of hydrolysis.

-

-

Definitive Test:

-

Based on the preliminary test, select appropriate temperatures for the definitive study.

-

Prepare solutions of this compound in the buffer solutions as in the preliminary test.

-

Incubate the solutions in the dark at constant temperatures.

-

Collect samples at appropriate time intervals to accurately define the degradation curve (at least 6 time points).

-

Analyze the samples for the concentration of this compound.

-

-

Data Analysis:

-

Determine the degradation rate constant (k) and the half-life (DT50) for this compound at each pH and temperature.

-

If significant degradation occurs, identify the major hydrolysis products.

-

Conclusion

This technical guide provides a comprehensive overview of this compound (CAS 59669-26-0) for researchers, scientists, and professionals in drug development. The information presented, including its chemical and physical properties, mechanism of action, metabolic pathways, toxicological data, and detailed experimental protocols, serves as a valuable resource for further investigation and understanding of this important insecticide. The provided protocols offer a foundation for conducting key experiments related to this compound's biological and environmental behavior.

References

Larvin Technical Grade Thiodicarb: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of Larvin technical grade Thiodicarb. The information is curated and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and clear visualizations of key biological and experimental processes.

Chemical and Physical Properties

This compound is a carbamate insecticide, appearing as colorless to pale tan crystals.[1] It is non-corrosive and has a mild sulfur odor. The technical grade product is a white to light tan crystalline powder.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₄O₄S₃ | [1] |

| Molecular Weight | 354.5 g/mol | [1] |

| Appearance | Colorless to pale tan crystals | [1] |

| Melting Point | 172.6°C | |

| Decomposition Temperature | 184.7°C | |

| Solubility in Water | 35 mg/L at 25°C | |

| Solubility in Organic Solvents (g/kg at 25°C) | Acetone: 8, Methanol: 5, Xylene: 3 | |

| Octanol/Water Partition Coefficient (log Pow) | 1.62 at 25°C | |

| pH Stability | Stable at pH 6, slowly hydrolyzes at pH 3 (DT₅₀ = 9 days), and rapidly hydrolyzes at pH 9 (DT₅₀ = 0.48 days). Aqueous suspensions are decomposed by sunlight. |

Toxicological Profile

This compound exhibits toxicity through various routes of exposure and has been the subject of numerous toxicological studies.

| Parameter | Species | Value | Source |

| Acute Oral LD₅₀ | Rat (male) | 357 mg/kg | |

| Rat (female) | 330 - 558 mg/kg | ||

| Acute Dermal LD₅₀ | Rat | > 2,000 mg/kg | |

| Acute Inhalation LC₅₀ (4h) | Rat (female) | 1.76 mg/L (liquid aerosol) | |

| Chronic Toxicity (2-year study) | Rat | Decreased body weight at 10 mg/kg/day | |

| Mouse | Increased mortality rate at 10 mg/kg/day | ||

| Carcinogenicity | Rat | Increased incidence of liver and testes tumors at high doses. The relevance of these findings to humans is considered low. | |

| Developmental Toxicity | Rat | Observed only at dose levels toxic to the dams, with reduced pup survival. | |

| Mutagenicity and Genotoxicity | Not considered mutagenic or genotoxic based on a battery of in vitro and in vivo tests. |

Experimental Protocols: Toxicological Studies

While complete, detailed experimental protocols for all cited studies are proprietary and not fully available in the public domain, the following outlines the general methodologies employed in key toxicological assessments based on regulatory submissions and scientific literature.

Acute Toxicity Studies (Oral, Dermal, Inhalation):

-

Objective: To determine the single-dose toxicity of this compound.

-

Methodology: Graded doses of this compound are administered to laboratory animals (typically rats) via the relevant route of exposure (oral gavage, dermal application, or inhalation). The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality. The LD₅₀ (lethal dose for 50% of the population) or LC₅₀ (lethal concentration for 50% of the population) is then calculated.

Chronic Toxicity/Carcinogenicity Studies:

-

Objective: To evaluate the long-term effects of this compound exposure, including its potential to cause cancer.

-

Methodology: Animals (usually rats and mice) are administered daily doses of this compound in their diet for a significant portion of their lifespan (e.g., 2 years). Key endpoints monitored include clinical signs of toxicity, body weight changes, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of tissues and organs at the end of the study.

Mode of Action: Cholinesterase Inhibition

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition is reversible. AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the target insect. This mechanism is common to carbamate and organophosphate insecticides.

Caption: this compound inhibits acetylcholinesterase, leading to acetylcholine accumulation and continuous nerve impulses.

Environmental Fate

This compound is known to degrade rapidly in the environment, with its primary and more persistent metabolite being methomyl.

| Parameter | Value | Source |

| Aerobic Soil Metabolism Half-life | < 2 days (degrades to methomyl) | |

| Aerobic Aquatic Metabolism Half-life | < 1 day (degrades to methomyl) | |

| Anaerobic Aquatic Metabolism Half-life | < 2 days (degrades to methomyl) | |

| Soil Photolysis Half-life | 18 days | |

| Terrestrial Field Dissipation Half-life | 44 days |

The rapid degradation to methomyl is a key consideration in environmental risk assessments, as methomyl itself is more persistent and mobile. This compound exhibits low mobility in soil.

Caption: this compound rapidly degrades to the more persistent metabolite, methomyl, in the environment.

Analytical Methodology

The determination of this compound residues in various matrices is crucial for regulatory compliance and research. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis of this compound

-

Objective: To quantify the concentration of this compound in a sample.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C8 or C18 column is typically used.

-

Mobile Phase: A mixture of methanol and water is a common mobile phase.

-

Detection: UV detection at a wavelength of 254 nm is suitable for this compound.

-

Quantitation: An internal standard method is often used for accurate quantitation.

-

Sample Preparation: The sample is extracted with a suitable organic solvent. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances before injection into the HPLC system.

For more sensitive and selective analysis, Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) can be utilized.

Caption: A typical workflow for the analysis of this compound using HPLC.

References

Methodological & Application

Thiodicarb Application in Cotton and Soybean: A Detailed Guide for Researchers

Introduction

Thiodicarb is a carbamate insecticide with primary activity through ingestion, offering effective control of various Lepidoptera and Coleoptera pests in cotton and soybean cultivation.[1][2] It functions by inhibiting acetylcholinesterase, an essential enzyme in the insect nervous system. This document provides detailed application notes and experimental protocols for the use of this compound in cotton and soybean, tailored for research and development professionals.

Application Rates

The application rates for this compound can vary based on the target pest, crop stage, and formulation. The following tables summarize recommended application rates for cotton and soybean.

Table 1: this compound Foliar Application Rates

| Crop | Target Pest(s) | Formulation | Application Rate (Active Ingredient) | Application Rate (Formulated Product) | Pre-Harvest Interval (PHI) | Maximum Applications per Season |

| Cotton | Cotton Bollworm (Helicoverpa armigera), Pink Bollworm (Pectinophora gossypiella) | 75% Wettable Powder (WP) | 337.5 - 506.25 g a.i./ha | 450 - 675 g/ha[3] | 21 days[3] | 3[3] |

| 80% Water Dispersible Granule (WDG) | 780 - 660 g a.i./ha | 975 - 825 g/ha | 21 days | 3 | ||

| 50% Suspension Concentrate (SC) | 375 - 475 g a.i./ha | 750 - 950 ml/ha | 21 days | 3 | ||

| 375 g/L Suspension Concentrate (SC) | 200 - 1000 g a.i./ha | - | - | - | ||

| Soybean | Lepidoptera and Coleoptera pests | General Foliar Application | 200 - 1000 g a.i./ha | - | 28 days | Do not exceed 3.4 kg a.i./ha per season |

| Fall Armyworm (Spodoptera frugiperda) | - | 400 g a.i./ha | - | - | - |

Table 2: this compound Seed Treatment Application Rates

| Crop | Target Pest(s) | Formulation | Application Rate (Active Ingredient) |

| Cotton & Soybean | Various early-season pests | - | 2500 - 10,000 g a.i./tonne of seed |

| Soybean | Fall Armyworm (Spodoptera frugiperda) | Imidacloprid + this compound mixture | 105.0 g a.i. of this compound per 100 kg of seed |

Experimental Protocols

Protocol 1: Determining the Efficacy of Foliar this compound Applications

Objective: To evaluate the efficacy of different this compound application rates against a target pest in cotton or soybean under field conditions.

Materials:

-

This compound formulation (e.g., 75% WP)

-

Spraying equipment (e.g., CO2-charged backpack sprayer)

-

Plot markers

-

Data collection sheets

-

Personal Protective Equipment (PPE)

Methodology:

-

Experimental Design: A randomized complete block design with four replications is recommended. Plot size should be sufficient to minimize spray drift between plots (e.g., four rows wide by 40 feet in length).

-

Treatments: Include a range of this compound application rates and an untreated control.

-

Application: Apply treatments when the pest population reaches a predetermined economic threshold. Calibrate spray equipment to ensure accurate and uniform application.

-

Data Collection:

-

Pre-treatment, assess the pest population in each plot.

-

Post-treatment, assess pest mortality and/or plant damage at set intervals (e.g., 3, 5, and 7 days after application).

-

For cotton, this may involve counting the number of live larvae in a set number of plants or bolls.

-

For soybean, this may involve counting the number of larvae per meter of row or assessing the percentage of defoliation.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Evaluating this compound Seed Treatments

Objective: To assess the efficacy of this compound seed treatment in protecting cotton or soybean seedlings from early-season pests.

Materials:

-

Certified cotton or soybean seed

-

This compound formulation labeled for seed treatment

-

Commercial seed treatment equipment

-

Growth chambers or greenhouse facilities

-

Target pest insects

Methodology:

-

Seed Treatment: Apply this compound to the seeds at various rates using commercial application equipment. Include an untreated control group.

-

Planting: Plant the treated and untreated seeds in pots or trays in a greenhouse or growth chamber.

-

Infestation: At a specific plant growth stage (e.g., when the first true leaves emerge), infest the plants with a known number of the target pest (e.g., fall armyworm larvae).

-

Data Collection:

-

At regular intervals (e.g., 7, 14, and 21 days after emergence), record plant damage ratings (e.g., on a scale of 0-5, where 0 is no damage and 5 is plant death).

-

Count the number of surviving pests per plant.

-

-

Data Analysis: Use statistical analysis to compare the performance of the different seed treatment rates.

Signaling Pathway and Experimental Workflow

This compound's Mode of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, acts as a reversible inhibitor of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. The following diagram illustrates this signaling pathway.

References

- 1. This compound Insecticide 95ï¼ TC 80ï¼ WG,75ï¼ WP,375 g/L SC manufacturer & supplier & wholesaler [kingquenson.com]

- 2. Supply Insecticide this compound, this compound 75%WP, 80%WG(WDG), 350g/L SC, 400g/L SC, this compound 35 SC, this compound 350 SC, this compound 40 SC, this compound 400 SC, this compound 75 WP, this compound 80 WG, this compound 80 WDG, this compound insecticide, this compound price, pesticide suppliers [essencechem.com]

- 3. This compound [tangagri.com]

Application Note: Analytical Methods for the Detection of Thiodicarb in Soil

Introduction

Thiodicarb is a carbamate insecticide used to control a variety of pests on crops such as cotton, soybeans, and corn.[1] Due to its potential for environmental contamination, particularly in soil, robust and sensitive analytical methods are required for monitoring its presence. This compound can degrade into the more persistent and toxic metabolite, methomyl, under certain environmental conditions, making it crucial to often monitor both compounds simultaneously.[2][3] This document provides detailed application notes and protocols for the extraction, cleanup, and quantification of this compound in soil samples, intended for researchers and analytical scientists.

Summary of Analytical Methods

The selection of an analytical method for this compound detection in soil depends on the required sensitivity, specificity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed. The following table summarizes the performance of various published methods.

| Analytical Technique | Extraction & Cleanup Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| HPLC-UV | Methanol extraction, filtration.[2] | 0.001 mg/kg[2] | 0.005 mg/kg | 86.1 - 95.8 |

| HPLC-Fluorescence | Acetone/water extraction, methylene chloride partitioning. | Not specified | 1 µg/kg | 78 - 93 |

| GC-FTD | Acetone/water extraction, dichloromethane partitioning. | 0.005 mg/kg (reported as BDL*) | Not specified | Not specified |

| GC-NPD | Sonication with water-acetonitrile, dichloromethane partitioning. | 0.1 - 10.4 µg/kg | Not specified | 68.5 - 112.1 |

| LC-MS/MS | QuEChERS extraction with dSPE** cleanup. | Not specified | <10 mg/kg (validated at 10 mg/kg) | 70 - 120 |

*BDL: Below Determination Level **dSPE: dispersive Solid Phase Extraction

Experimental Protocols & Methodologies

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on a method developed for determining this compound residues in sandy clay loam soil.

1. Principle this compound is extracted from the soil matrix using methanol. The resulting extract is filtered and directly analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with a UV-Vis detector. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

2. Apparatus and Reagents

-

Apparatus: HPLC system with UV-Vis detector, C18 analytical column (e.g., 250 mm × 4.6 mm), rotary shaker, filtration apparatus (0.45 µm), centrifuge.

-

Reagents: Methanol (HPLC grade), Deionized water (HPLC grade), this compound analytical standard (≥99% purity).

3. Sample Collection and Preparation

-

Collect soil samples and store them in polyethylene bags at -20°C until analysis to prevent degradation.

-

Prior to extraction, allow samples to thaw and homogenize by mixing thoroughly.

4. Extraction Procedure

-

Weigh 20 g of the homogenized soil sample into a 100 mL flask.

-

Add 40 mL of methanol to the flask.

-

Seal the flask and place it on a rotary shaker. Equilibrate for 2 hours at approximately 150 rpm.

-

Filter the extract through a suitable filter paper.

-

For increased sensitivity, the filtrate can be concentrated to 5 mL under a gentle stream of nitrogen.

-

Filter the final extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

5. HPLC-UV Analytical Conditions

-

Instrument: HPLC with UV-Vis Detector

-

Column: C18 inertsil ODS-3 (250 mm × 4.6 mm)

-

Mobile Phase: Methanol and water (30:70, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 234 nm

-

Retention Time: Approximately 2.5 minutes

6. Quantification Prepare a calibration curve using standard solutions of this compound in methanol at concentrations ranging from 0.1 to 1.0 ng/µL. Calculate the concentration of this compound in the soil sample by comparing its peak area to the calibration curve, accounting for the initial sample weight and extraction volume.

Protocol 2: QuEChERS Extraction with LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach widely used for multiresidue pesticide analysis in complex matrices like soil.

1. Principle The soil sample is first hydrated, followed by extraction and partitioning with acetonitrile and a salt mixture. This single-step process isolates the pesticides into the organic layer. An aliquot of the extract is then subjected to dispersive solid-phase extraction (dSPE) for cleanup to remove interfering matrix components before analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2. Apparatus and Reagents

-

Apparatus: High-speed centrifuge, vortex mixer, LC-MS/MS system.

-

Reagents: Acetonitrile (HPLC grade), Deionized water, QuEChERS extraction salt packets (containing magnesium sulfate, sodium chloride), dSPE cleanup tubes (containing primary secondary amine (PSA) and C18 sorbents), this compound analytical standard.

3. Extraction Procedure

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample. Let it stand for 15-30 minutes.

-

Add 10 mL of acetonitrile to the tube.

-

Add the contents of one QuEChERS extraction salt packet.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube.

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

Collect the supernatant and filter it through a 0.22 µm filter into an LC vial for analysis.

4. LC-MS/MS Analytical Conditions

-

Instrument: LC-MS/MS system

-

Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient: A typical gradient starts at 95% A, ramping to 98% B over several minutes. (Method optimization is required).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound must be determined.

Visualized Workflows

References

Gas chromatography methods for Thiodicarb quantification

Application Note: Quantification of Thiodicarb

Introduction

This compound is a carbamate insecticide used to control a variety of pests on crops such as cotton, soybeans, and vegetables. Due to its chemical structure, this compound is thermally labile and prone to degradation at the high temperatures typically used in gas chromatography (GC) injection ports.[1][2] The primary degradation product is its metabolite, methomyl.[3][4] This thermal instability poses a significant challenge for direct quantification by GC, often leading to inaccurate results.[2]

Consequently, the most reliable and widely accepted methods for the quantification of intact this compound involve High-Performance Liquid Chromatography (HPLC). For GC-based analysis, an indirect approach is necessary, where this compound is converted to a stable product, or the residue definition is considered the sum of this compound and methomyl.

This document provides detailed protocols for two recommended methods:

-

Primary Method: A direct analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), which preserves the integrity of the molecule.

-

Alternative Method: An indirect GC-based analysis where dithiocarbamates as a class are hydrolyzed to carbon disulfide (CS₂) for quantification. This is a common approach for the broader class of dithiocarbamate pesticides.

Method 1 (Primary): Direct Quantification by RP-HPLC-UV

This method allows for the direct, sensitive, and accurate measurement of intact this compound.

1. Experimental Protocol: HPLC-UV

a. Sample Preparation (from Cardamom Capsules)

-

Extraction: Weigh 20 g of a homogenized sample and soak it in 100 mL of acetonitrile overnight. Homogenize the mixture and filter it through a Buchner funnel.

-

Concentration: Evaporate the pooled acetonitrile extract to near dryness using a rotary evaporator. Re-dissolve the residue in 20 mL of acetonitrile.

-

Liquid-Liquid Partitioning: Transfer the concentrated extract to a separatory funnel and partition three times with 100 mL of hexane each time to remove non-polar interferences.

-

Clean-up (Silica Gel Column):

-

Pack a chromatography column with 20 g of activated silica gel.

-

Load the concentrated hexane extract onto the column.

-

Wash the column with 50 mL of hexane (discard eluate).

-

Elute the this compound residue with 100 mL of a hexane-diethyl ether (9:1 v/v) mixture.

-

-

Final Preparation: Concentrate the eluate to near dryness, dissolve the residue in a known volume of acetonitrile (e.g., 5 mL), and filter through a 0.45 µm syringe filter into an HPLC vial.

b. Instrumentation and Conditions

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV Detector.

-

Column: Octadecylsilica (ODS, C18), 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Methanol/Water mixture (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector Wavelength: 232 nm.

-

Column Temperature: 30°C.

c. Calibration Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting a certified stock solution of this compound in acetonitrile. Generate a calibration curve by plotting the peak area against the concentration.

2. Data Presentation: HPLC-UV Method

| Parameter | Value | Reference |

| Linearity (R²) | > 0.99 | |

| Limit of Detection (LOD) | 0.01 mg/kg | |

| Limit of Quantification (LOQ) | 0.04 mg/kg | |

| Average Recovery | 85% - 110% | |

| Relative Standard Deviation (RSD) | < 7% |

3. Workflow Diagram: HPLC-UV Analysis

Caption: Workflow for the direct quantification of this compound by HPLC-UV.

Method 2 (Alternative): Indirect Quantification by GC-MS

This method is based on the acid hydrolysis of dithiocarbamate pesticides, including this compound, to carbon disulfide (CS₂), which is then quantified by GC-MS. This is a summative method that measures total dithiocarbamate content and does not distinguish between different parent compounds.

1. Experimental Protocol: GC-MS (as CS₂)

a. Sample Preparation (Acid Hydrolysis)

-

Reaction Setup: Place 50 g of the homogenized sample into a 250 mL reaction bottle. Add 25 mL of iso-octane.

-

Hydrolysis: Add a tin(II) chloride/hydrochloric acid solution to the bottle. Seal the bottle immediately.

-

Digestion: Place the sealed bottle in a water bath at 80°C for 1 hour. Shake intermittently (e.g., every 20 minutes) to ensure complete reaction. This step converts dithiocarbamates to CS₂ gas, which partitions into the iso-octane layer.

-

Extraction: After 1 hour, cool the bottle in an ice bath. Carefully transfer an aliquot of the upper iso-octane layer into a GC vial.

b. Instrumentation and Conditions

-

Instrument: Gas Chromatograph with a Mass Spectrometer (GC-MS).

-

Injection: Splitless injection.

-

Inlet Temperature: 250°C.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp: 10°C/min to 150°C.

-

Hold for 2 min.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Conditions:

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions for CS₂: m/z 76 (quantifier), 78 (qualifier).

-

c. Calibration Prepare matrix-matched calibration standards by spiking blank sample extracts with known concentrations of a certified CS₂ standard in iso-octane (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL). Perform the complete hydrolysis and extraction procedure on these spiked blanks to generate the calibration curve. The final result is expressed as mg/kg of CS₂.

2. Data Presentation: Indirect GC-MS Method

| Parameter | Value | Reference |

| Linearity (R²) | > 0.999 | |

| Limit of Detection (LOD) | 0.005 µg/mL (in solvent) | |

| Limit of Quantification (LOQ) | 0.04 µg/mL (in solvent) | |

| Average Recovery (as Thiram) | 79% - 104% | |

| Relative Standard Deviation (RSD) | < 15% |

3. Workflow Diagram: Indirect GC-MS Analysis

Caption: Workflow for indirect this compound analysis via conversion to CS₂.

References

Application Notes and Protocols: Thiodicarb Wettable Powder (WP) Formulation in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, analysis, and application of thiodicarb as a wettable powder (WP) for research purposes. The detailed protocols are intended to guide researchers in preparing and evaluating this compound WP formulations and in conducting efficacy studies.

Introduction to this compound and Wettable Powder Formulations

This compound is a carbamate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE) in insects, leading to the accumulation of acetylcholine at nerve synapses, resulting in paralysis and death.[1][2] It is effective against a range of lepidopterous pests, and also exhibits molluscicidal properties.[3] Wettable powder (WP) formulations are a common method for delivering water-insoluble active ingredients like this compound.[4] These formulations consist of the active ingredient, a carrier, and surfactant/wetting agents, which allow the powder to be suspended in water for spray applications.

Physicochemical Properties of this compound WP

The quality and efficacy of a this compound WP formulation are determined by its physicochemical properties. The following table summarizes key parameters based on Food and Agriculture Organization (FAO) specifications.

| Property | Specification | CIPAC Method |

| Appearance | Fine, homogeneous powder, free from lumps | Visual Inspection |

| This compound Content | Declared content ± 5% | 543/WP/M/3 |

| Methomyl Content | Max. 0.5% of this compound content | - |

| Water Content | Max. 20 g/kg | MT 30.1 |

| pH of 1% aqueous dispersion | 4.0 - 7.0 | MT 75.2 |

| Wettability | Completely wetted in 2 minutes without swirling | MT 53.3 |

| Suspensibility | Min. 70% in suspension after 30 min | MT 15.1 |

| Wet Sieve Test | Max. 1% retained on a 75 µm sieve | MT 59.3 |

| Persistent Foam | Max. 15 ml after 1 minute | MT 47.1 |

Experimental Protocols

Preparation of a this compound Wettable Powder (75% WP) Formulation

This protocol describes the laboratory-scale preparation of a 75% this compound wettable powder formulation.

Materials:

-

This compound, technical grade (≥95% purity)

-

Kaolin (carrier)

-

Sodium lignosulfonate (dispersing agent)

-

Sodium lauryl sulfate (wetting agent)

-

Blender or laboratory mill

-

Sieve (75 µm)

-

Analytical balance

Procedure:

-

Pre-milling: In a laboratory blender or mill, combine the this compound, kaolin, sodium lignosulfonate, and sodium lauryl sulfate in the desired proportions to achieve a 75% active ingredient concentration.

-

Milling: Mill the mixture until a fine, homogeneous powder is obtained.

-

Sieving: Pass the milled powder through a 75 µm sieve to ensure a uniform particle size.

-

Packaging and Storage: Store the final WP formulation in a sealed, airtight container in a cool, dry place away from direct sunlight.

Determination of this compound Content by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of this compound content in a WP formulation.

Instrumentation and Conditions:

-

HPLC System: With UV detector

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol:Water (e.g., 70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 232 nm

-

Injection Volume: 20 µL

-

Internal Standard: Dimethyl phthalate

Procedure:

-

Standard Preparation: Accurately weigh a known amount of analytical grade this compound and the internal standard to prepare a stock solution of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a sample of the this compound WP formulation, dissolve it in methanol with the internal standard, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify and integrate the peaks corresponding to this compound and the internal standard. Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.

Physicochemical Property Testing

This method determines the time it takes for a wettable powder to become completely wetted when added to water.

Procedure:

-

Add 100 mL of standard hard water to a 250 mL beaker.

-

Weigh 5 g of the this compound WP formulation.

-

Drop the powder from a height of 2 cm onto the surface of the water.

-

Start a stopwatch and record the time taken for the powder to become completely wetted without swirling.

This method determines the amount of active ingredient that remains suspended in water after a specified time.

Procedure:

-

Prepare a 250 mL suspension of the this compound WP in standard hard water at a concentration recommended for use.

-

Allow the suspension to stand in a 250 mL graduated cylinder at a constant temperature (e.g., 30°C) for 30 minutes.

-

Carefully siphon off the top 225 mL (9/10ths) of the suspension.

-

Determine the this compound content in the remaining 25 mL (1/10th) of the suspension using the HPLC method described above.

-

Calculate the percentage of suspensibility.

Insecticidal Efficacy Bioassay

This protocol provides a general method for evaluating the efficacy of a this compound WP formulation against a target insect pest in a laboratory setting.

Materials:

-

This compound WP formulation

-

Target insect pests (e.g., larvae of a lepidopteran species)

-

Host plant material (e.g., leaves)

-

Petri dishes or ventilated containers

-

Spray tower or atomizer

-

Distilled water

Procedure:

-

Preparation of Treatment Solutions: Prepare a series of concentrations of the this compound WP formulation in distilled water. Include a water-only control.

-

Treatment Application: Uniformly spray the host plant material with the treatment solutions using a spray tower or atomizer. Allow the treated material to air dry.

-